1-(But-2-yn-1-yloxy)-4-methylphthalazine
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Overview
Description
1-(But-2-yn-1-yloxy)-4-methylphthalazine is a chemical compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Mechanism of Action
Target of Action
The primary target of 1-(But-2-yn-1-yloxy)-4-methylphthalazine is Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a protein that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
It’s suggested that it might interact with the amino-acid residues Lys 315, Thr 347, and Tyr 436 in the 3D protein crystal structure of ADAM17 .
Biochemical Pathways
Given its target, it’s likely that it influences pathways regulated by adam17 .
Result of Action
Given its target, it’s likely that it influences cellular processes regulated by ADAM17 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-yn-1-yloxy)-4-methylphthalazine typically involves the reaction of 4-methylphthalazine with but-2-yn-1-ol in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is purified by column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(But-2-yn-1-yloxy)-4-methylphthalazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The but-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(But-2-yn-1-yloxy)-4-methylphthalazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(But-2-yn-1-yloxy)methyl-4-(cinnamyloxy)benzene
- (But-2-yn-1-yloxy)benzene
- 3-[(4-(But-2-yn-1-yloxy)phenyl)sulfonyl]propane-1-thiol
Uniqueness
1-(But-2-yn-1-yloxy)-4-methylphthalazine is unique due to its specific substitution pattern on the phthalazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-but-2-ynoxy-4-methylphthalazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-3-4-9-16-13-12-8-6-5-7-11(12)10(2)14-15-13/h5-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPHCGHYEVKHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NN=C(C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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